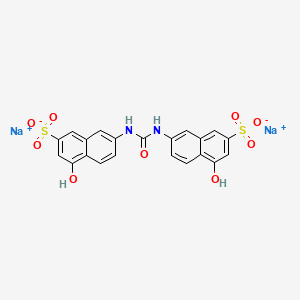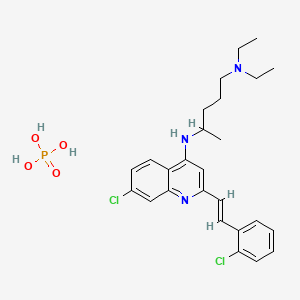
Aminoquinol monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoquinol monophosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.
Wissenschaftliche Forschungsanwendungen
8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines have been revolutionary in the treatment of latent malaria. Their clinical use began with plasmochin in 1926, and despite some challenges such as hemolytic toxicity, newer drugs like tafenoquine have been developed, showing promise against endemic malaria (Baird, 2019).
Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates : This research highlights the importance of phosphoramidate derivatives in antiviral drug development. A method to prepare single diastereomer phosphoramidate products, including the HCV clinical candidate PSI-7977, is detailed, showcasing the potential of these compounds in pharmaceutical research (Ross et al., 2011).
Metabolic Derivatives of Primaquine and Their Effects on Red Blood Cells : This study investigated the effects of primaquine metabolites on human red blood cells. The research found that certain metabolites, particularly 5-hydroxy-6-methoxy-8-aminoquinoline, significantly stimulated the hexose monophosphate shunt in red blood cells, without activating a proteolytic system to degrade oxidized proteins (Baird et al., 1986).
Optimization of Metabolic Reaction Networks : This paper discusses the improvement of bioprocess performance, such as amino acid production, by genetically modifying metabolic control architectures. The study uses the xanthine monophosphate (XMP) and guanosine monophosphate (GMP) synthesis pathway as an example to demonstrate how modifying regulatory architectures can significantly enhance metabolic processes (Hatzimanikatis et al., 1996).
Amperometric Detection of Alkaline Phosphatase Activity : This research developed a new substrate, 4-amino-1-naphthylphosphate, for the detection of alkaline phosphatase activity. This has applications in immunosensors and biochemical array detection systems, highlighting the potential of such substrates in electrochemical transducers for medical diagnostics (Masson et al., 2004).
Isotachophoretic Examination of Intercalators with Ribodinucleoside Monophosphates : This study explored the interaction of intercalators with ribodinucleoside monophosphates, providing insights into the isotachophoretic behavior of these compounds. Such research is crucial in understanding the chemical properties of nucleotides and their interactions with various substances (Dohtsu et al., 1988).
Eigenschaften
CAS-Nummer |
102112-06-1 |
|---|---|
Produktname |
Aminoquinol monophosphate |
Molekularformel |
C26H34Cl2N3O4P |
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+; |
InChI-Schlüssel |
WTBHKKAMHWHVJZ-UNGNXWFZSA-N |
Isomerische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aminoquinol monophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



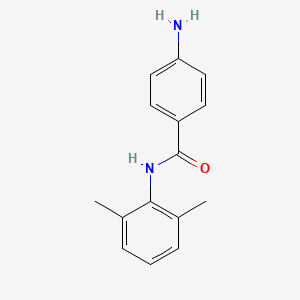
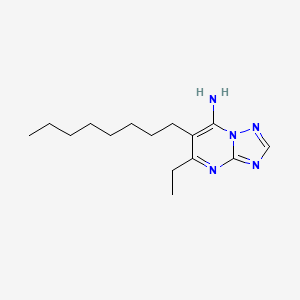


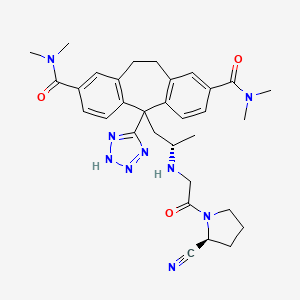
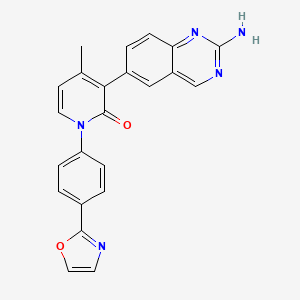

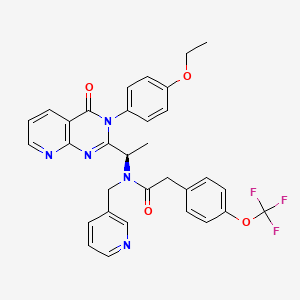

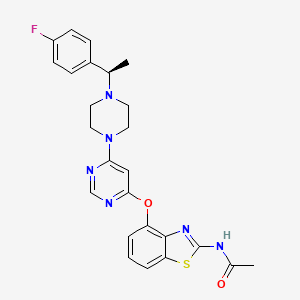
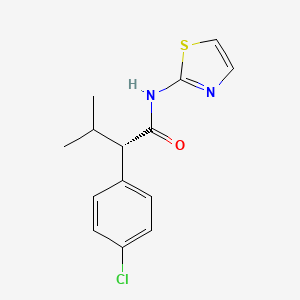
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)

